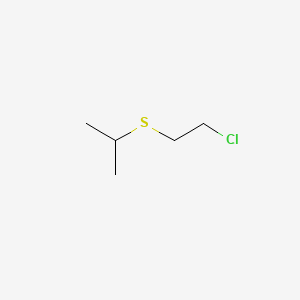

Sulfide, 2-chloroethyl isopropyl

Übersicht

Beschreibung

It is a colorless to yellowish liquid with a pungent odor and is commonly used in chemical warfare agents. The compound has a molecular weight of 138.66 g/mol and is primarily used in scientific experiments as a reagent or precursor.

Wirkmechanismus

Target of Action

Sulfide, 2-chloroethyl isopropyl, also known as 2-[(2-chloroethyl)thio]propane, is primarily used in the detection of mustard gas and its simulant, 2-chloroethyl ethyl sulfide (2-CEES) . It interacts with binary metal oxides like ZnFe2O4, which are widely used for fabricating gas sensors due to their stable chemical structure and abundant oxygen vacancies .

Mode of Action

It is known that 2-chloroethyl ethyl sulfoxide, a related compound, hydrolyses faster than the parent sulfide . This reaction is reported to proceed through intramolecular substitution of chloride by the sulfoxide group oxygen .

Biochemical Pathways

Sulfur compounds play an important role in the global sulfur cycle . In the dissimilatory pathway, sulfate (or sulfur) is the terminal electron acceptor of the respiratory chain, producing large quantities of inorganic sulfide .

Pharmacokinetics

Its molecular weight is 1246323 , which may influence its bioavailability and pharmacokinetics.

Result of Action

It is known that the compound is used in the detection of mustard gas and its simulant, 2-chloroethyl ethyl sulfide (2-cees) .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its storage conditions require a low-temperature, well-ventilated, and dry environment . Furthermore, its boiling point is 156.07℃, and its density is 1.039 g/cm³ , which may affect its stability and efficacy under different environmental conditions.

Biochemische Analyse

Biochemical Properties

Sulfide, 2-chloroethyl isopropyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with glutathione (GSH), where it forms conjugates that can be detected by LC-MS analysis . This interaction is crucial as it helps in reducing oxidative stress and oxidative DNA damage. Additionally, this compound can cause phosphorylation of H2A.X and p53, indicating its role in DNA damage response .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It induces DNA damage in skin epidermal cells and fibroblasts, leading to the phosphorylation and accumulation of p53 . This compound also increases oxidative stress by elevating levels of reactive oxygen species (ROS) and 8-hydroxydeoxyguanosine . These changes can affect cell signaling pathways, gene expression, and cellular metabolism, ultimately influencing cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It forms conjugates with glutathione, which helps in mitigating oxidative stress . The compound also causes direct and oxidative DNA damage, which is evident from the phosphorylation of H2A.X and p53 . These molecular interactions highlight the compound’s role in cellular stress responses and DNA repair mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the DNA-damaging effects of this compound are sustained for up to 24 hours . Additionally, the formation of glutathione conjugates suggests that the compound undergoes metabolic processing over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound can cause significant oxidative stress and DNA damage, leading to adverse effects such as increased skin bi-fold thickness, epidermal and dermal thickness, and inflammatory responses . These findings indicate that the compound has a dose-dependent impact on cellular and tissue function, with higher doses leading to more severe effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as glutathione S-transferase, which facilitates the formation of glutathione conjugates . These interactions play a role in detoxification processes and help in mitigating oxidative stress. The compound’s involvement in sulfur metabolism pathways highlights its significance in cellular redox balance and detoxification mechanisms .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential impact on cellular function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sulfide, 2-chloroethyl isopropyl, can be achieved through the Williamson Ether Synthesis. In this method, an alkyl halide (such as 2-chloroethyl) undergoes nucleophilic substitution (SN2) by an alkoxide (such as isopropyl alkoxide) to give the desired sulfide . The reaction is typically carried out in the presence of a strong base like sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide from the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound, involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfide, 2-chloroethyl isopropyl, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are employed under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted sulfides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Sulfide, 2-chloroethyl isopropyl, has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.

Biology: Studied for its potential effects on biological systems and its use as a model compound for chemical warfare agents.

Medicine: Investigated for its potential therapeutic applications and as a tool for studying cellular responses to toxic agents.

Industry: Utilized in the development of sensors for detecting toxic gases and in the synthesis of specialty chemicals

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloroethyl ethyl sulfide (2-CEES): A less toxic analog of mustard gas, used as a simulant in research.

Bis(2-chloroethyl) sulfide (Mustard Gas): A highly toxic chemical warfare agent with similar structural features.

Dimethyl methylphosphonate (DMMP): Another chemical warfare agent simulant with different functional groups but similar applications.

Uniqueness

Sulfide, 2-chloroethyl isopropyl, is unique due to its specific structural features that allow it to be used as a model compound for studying the effects of chemical warfare agents. Its relatively lower toxicity compared to mustard gas makes it a safer alternative for research purposes.

Eigenschaften

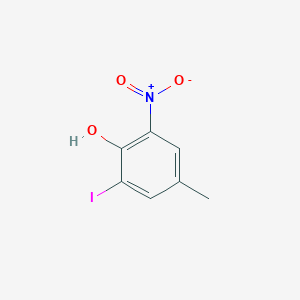

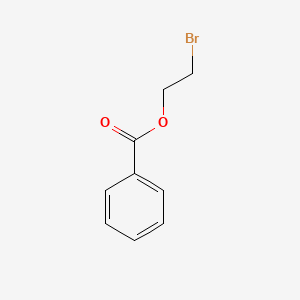

IUPAC Name |

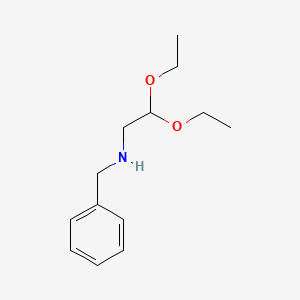

2-(2-chloroethylsulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClS/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPOBTZBOWUIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195645 | |

| Record name | Sulfide, 2-chloroethyl isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4303-41-7 | |

| Record name | Sulfide, 2-chloroethyl isopropyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004303417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfide, 2-chloroethyl isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1268068.png)